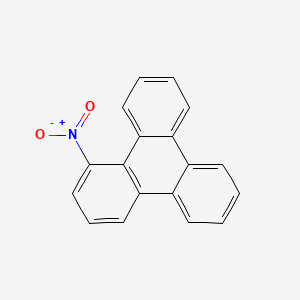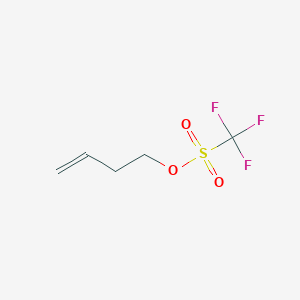
1-nitrotriphenylene
Übersicht
Beschreibung
1-Nitrotriphenylene is a nitrated polycyclic aromatic hydrocarbon (PAH) known for its mutagenic and potentially carcinogenic properties . It is a derivative of triphenylene, a compound consisting of four fused benzene rings. The nitro group attached to the triphenylene structure significantly alters its chemical behavior and reactivity.
Vorbereitungsmethoden
1-Nitrotriphenylene can be synthesized through various methods. One common approach involves the nitration of triphenylene using nitric acid and sulfuric acid as nitrating agents . This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triphenylene molecule.
Another method involves the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is an efficient way to prepare substituted triphenylenes, including electron-deficient systems . This method is particularly useful for synthesizing electron-deficient triphenylenes that are challenging to prepare using traditional methods.
Analyse Chemischer Reaktionen
1-Nitrotriphenylene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitrotriphenylene has several scientific research applications:
Environmental Studies: It is used as a marker for studying the environmental occurrence and behavior of nitrated PAHs in atmospheric particles.
Toxicology: Due to its mutagenic properties, it is studied for its potential health impacts and mechanisms of toxicity.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying nitrated PAHs in environmental samples.
Wirkmechanismus
The mechanism of action of 1-nitrotriphenylene involves its interaction with cellular components, leading to mutagenic and potentially carcinogenic effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, causing mutations . These interactions can disrupt normal cellular processes and lead to adverse health effects.
Vergleich Mit ähnlichen Verbindungen
1-Nitrotriphenylene can be compared with other nitrated PAHs, such as:
1-Nitropyrene: Another nitrated PAH known for its mutagenic properties.
2-Nitrofluoranthene: A compound formed via atmospheric reactions similar to this compound.
2-Nitrotriphenylene: An isomer of this compound with similar mutagenic properties.
This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and environmental behavior.
Eigenschaften
IUPAC Name |
1-nitrotriphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVRRQDPKTLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231046 | |
| Record name | Triphenylene, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81316-78-1 | |
| Record name | Triphenylene, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylene, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















